molecular formula C10H10O4 B1167197 Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate CAS No. 117937-14-1

Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate

Cat. No.: B1167197
CAS No.: 117937-14-1
M. Wt: 194.18 g/mol
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Description

Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate is a conjugated enone ester featuring a furan-2-yl substituent at the 4-position of the oxobut-2-enoate scaffold. This compound belongs to the broader class of 4-(hetero)aryl-4-oxobut-2-enoate derivatives, which are characterized by their α,β-unsaturated ketone structure and diverse aryl/heteroaryl substituents .

The furan moiety in this compound introduces unique electronic and steric effects compared to phenyl or substituted phenyl analogs. Furan’s electron-rich aromatic system can influence both the compound’s reactivity in organic transformations (e.g., Friedel-Crafts alkylations) and its interactions in biological systems .

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGXIICBGOISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696491
Record name Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117937-14-1
Record name Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(furan-2-yl)-4-oxobut-2-enoate typically involves the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a β-keto ester intermediate, which undergoes cyclization to form the furan ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced furan derivatives.

    Substitution: The furan ring in this compound is susceptible to electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 4-(furan-2-yl)-4-oxobut-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester and keto groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Furan-substituted derivatives exhibit greater electron density at the 4-position compared to phenyl analogs, which can enhance nucleophilic attack in Michael addition reactions .
  • Bioactivity : Phenyl and halogenated phenyl analogs (e.g., 4-bromophenyl) are frequently associated with antimicrobial activity, while furan-containing derivatives may exhibit improved metabolic stability due to the heteroaromatic ring .

Modifications in the Ester Group

The ester moiety (e.g., ethyl vs. methyl) influences solubility and bioavailability:

Compound Name Ester Group Melting Point (°C) Solubility Applications References
Methyl (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate Methyl Not reported Low polarity Intermediate for polymer synthesis
Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate Ethyl Not reported Moderate polarity Fluorinated analog for PET imaging probes

Key Observations :

Functional Group Additions

Introduction of hydroxyl or halogen groups alters reactivity and safety profiles:

Compound Name Functional Group Notable Property References
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate 2-Hydroxy Increased hydrogen-bonding capacity; potential for chelation
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate 2-Hydroxy + 2,6-difluoro Enhanced metabolic stability; used in agrochemicals

Key Observations :

  • Hydroxyl groups can improve water solubility but may also increase susceptibility to oxidation .
  • Fluorine substituents enhance thermal stability and resistance to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate
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Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate

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